![molecular formula C16H24N2O2 B5617422 1-(2-furoyl)-4-(4-methylcyclohexyl)piperazine](/img/structure/B5617422.png)
1-(2-furoyl)-4-(4-methylcyclohexyl)piperazine
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Overview
Description
1-(2-furoyl)-4-(4-methylcyclohexyl)piperazine is a piperazine derivative that has been explored for its synthetic methodologies, structural characteristics, and potential biological activities. This compound belongs to a class of organic compounds known for their versatility in chemical reactions and potential pharmacological properties.
Synthesis Analysis
The synthesis of 1-(2-furoyl)piperazine derivatives involves various chemical reactions, including esterification, Mannich reaction, and reactions with different electrophiles for functionalization. For instance, Zheng Xiao-hui (2010) described the synthesis of 1-(2-furoyl)piperazine by the esterification of 2-furoic acid with methanol, followed by reaction with piperazine (Zheng, 2010). Similarly, Abbasi et al. (2020) reported the synthesis of benzamide derivatives bearing the 1-(2-furoyl)piperazine moiety for enzyme inhibition studies, highlighting the compound's versatility (Abbasi et al., 2020).
properties
IUPAC Name |
furan-2-yl-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-4-6-14(7-5-13)17-8-10-18(11-9-17)16(19)15-3-2-12-20-15/h2-3,12-14H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXMRXYYCWQWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
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